2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including a thioether, a fluorobenzyl group, and a carboxamide, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioether group: This step involves the reaction of the quinazoline intermediate with a suitable thiol reagent.
Attachment of the fluorobenzyl group: This can be accomplished through a nucleophilic substitution reaction using a fluorobenzyl halide.
Incorporation of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazoline core can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: The compound’s chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is not well understood, but it is likely to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in these interactions would depend on the specific biological context and the nature of the molecular targets.
Comparison with Similar Compounds
Similar compounds to 2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide include other quinazoline derivatives, such as:
- 2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-(4-chlorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-(4-methylbenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-(4-bromobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
These compounds share a similar core structure but differ in the substituents attached to the quinazoline ring. The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN3O3S/c1-18(2)16-34-29(37)24-12-9-22(28(36)32-15-21-7-10-23(31)11-8-21)14-26(24)33-30(34)38-17-27(35)25-13-19(3)5-6-20(25)4/h5-14,18H,15-17H2,1-4H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHYXOVVFTXYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F)C(=O)N2CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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